Abiraterone Acetate 5,6-Epoxide

Description

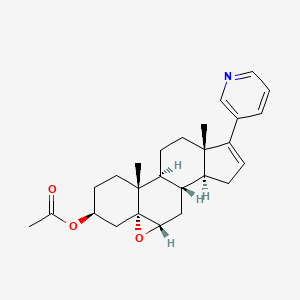

Structure

2D Structure

Properties

CAS No. |

1868064-50-9 |

|---|---|

Molecular Formula |

C26H33NO3 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

[(1S,2R,5S,7R,9S,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |

InChI |

InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23-,24+,25+,26-/m0/s1 |

InChI Key |

HIXCRYBQWBGPEX-MWPMRTMJSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@H]5[C@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |

Origin of Product |

United States |

Synthesis and Formation Mechanistic Pathways

Chemical Synthesis Methodologies

The laboratory synthesis of Abiraterone (B193195) Acetate (B1210297) 5,6-Epoxide is crucial for its use as a reference standard in analytical testing, allowing for the accurate identification and quantification of this impurity in the active pharmaceutical ingredient (API).

Oxidative Reactions and Reagent Systems

The primary route for the chemical synthesis of Abiraterone Acetate 5,6-Epoxide involves the direct oxidation of the 5,6-double bond within the abiraterone acetate molecule. Research has documented the use of specific oxidative reagents to achieve this transformation.

One established method employs a combination of hydrogen peroxide and acetic acid as the oxidizing system. nih.gov This reaction specifically targets the electron-rich alkene functional group at the 5,6-position of the steroid's B-ring, resulting in the formation of the epoxide ring. This process is known to generate both the α- and β-diastereomers of the epoxide. nih.gov The chemical name for the resulting compound is (3S,4aR,5aS,6aS,6bS,9aS,11aS,11bR)-9a,11b-dimethyl-9-(pyridin-3-yl)-1,2,3,4,5a,6,6a,6b,7,9a,10,11,11a,11b-tetradecahydrocyclopenta ijpsonline.comijpsonline.comphenanthro[8a,9-b]oxiren-3-yl acetate. synzeal.comanaxlab.com

Table 1: Chemical Synthesis of this compound

| Starting Material | Reagent System | Product | Key Observation | Reference |

|---|---|---|---|---|

| Abiraterone Acetate | Hydrogen Peroxide and Acetic Acid | α- and β-Epoxy Abiraterone Acetate | Synthesis of known process-related impurities for use as analytical standards. | nih.gov |

Reaction Conditions and Yield Optimization

The synthesis of α- and β-epoxy abiraterone acetate is performed to generate analytical standards necessary for quality control during the manufacturing process of abiraterone acetate. nih.gov While specific details on reaction yields and optimization strategies are not extensively published, the characterization of these synthesized impurities is thoroughly conducted using methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure. nih.gov

Biotransformation and Enzymatic Epoxidation

The metabolic fate of abiraterone acetate in biological systems is complex and can potentially lead to the formation of epoxide derivatives through enzymatic action.

In Vitro Epoxidation Studies with Isolated Enzymes (e.g., Cytochrome P450 isoforms)

In vitro studies using human liver microsomes have been conducted to investigate the metabolism of abiraterone acetate. These studies have identified that the primary metabolic pathways involve the enzymes CYP3A4 and SULT2A1. fda.gov However, these enzymatic reactions lead to the formation of N-oxide abiraterone sulphate and abiraterone sulphate, respectively, which are the main circulating metabolites in human plasma. fda.gov Studies investigating the inhibition of CYP2C8 by abiraterone and its major metabolites also did not report the formation of epoxide derivatives. nih.gov Similarly, research on the biotransformation of abiraterone by rat gut microbiota and liver microsomes identified several metabolites, but epoxide formation was not observed. nih.gov Currently, there is no direct evidence from published in vitro studies to suggest that cytochrome P450 isoforms metabolize abiraterone acetate to its 5,6-epoxide derivative in human systems.

Epoxide Formation in Non-Human Biological Systems and Environmental Fate Models

Investigations into the metabolism of abiraterone acetate in non-human species have revealed alternative metabolic pathways. A study involving juvenile brown bullhead fish (Ameiurus nebulosus) demonstrated that epoxidation is a preferred route of first-stage metabolism for the drug in this species. nih.gov

In this study, fish were administered abiraterone acetate, and their excreted metabolites were analyzed. While hydroxylation products were expected, NMR analysis of a predominant metabolite confirmed it to be an epoxide. nih.gov However, closer analysis of the mass spectrometry data revealed that the metabolite was abiraterone 16,17-epoxide , not the 5,6-epoxide. nih.gov This indicates that in this particular biological system, the epoxidation occurs at the 16,17-double bond of the D-ring, which is a different site from the 5,6-position. nih.gov

Table 2: Epoxidation of Abiraterone Acetate in Ameiurus nebulosus

| Organism | Methodology | Major Metabolite Identified | Significance | Reference |

|---|---|---|---|---|

| Brown Bullhead (Ameiurus nebulosus) | Fish fed abiraterone acetate via gastric probe; excreted metabolites analyzed by HPLC/MS and NMR. | Abiraterone 16,17-Epoxide | Demonstrates that epoxidation is a major metabolic pathway in this species, though at a different position (16,17) than the title compound. | nih.gov |

Degradation-Induced Formation from Abiraterone Acetate

The stability of abiraterone acetate under various stress conditions has been evaluated to understand its degradation pathways. These studies are essential for ensuring the quality and safety of the pharmaceutical product.

Forced degradation studies have been conducted under conditions mandated by the International Conference on Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsonline.comijpsonline.com The results show that abiraterone acetate is most susceptible to degradation under acidic and alkaline hydrolysis. ijpsonline.comijpsonline.com In contrast, the compound shows minimal decomposition under oxidative stress conditions (e.g., treatment with 30% hydrogen peroxide), with only 0.26% degradation observed. ijpsonline.comresearchgate.net While oxidative degradation is a concern for the long-term stability of the formulated drug, particularly at elevated temperatures, the formation of this compound has not been identified as a major degradation product under these specific stress test conditions. researchgate.netgoogle.comgoogle.com

Table 3: Summary of Stress Degradation Studies on Abiraterone Acetate

| Stress Condition | Extent of Degradation | Major Degradation Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis (0.1 N HCl, 80°C, 30 min) | 62.72% | Abiraterone (hydrolysis product) | ijpsonline.com |

| Alkaline Hydrolysis (0.1 N NaOH, 50°C, 30 min) | 16.99% | Abiraterone (hydrolysis product) | ijpsonline.com |

| Oxidative (30% H₂O₂, 40°C, 30 min) | 0.26% | Not specified as significant | ijpsonline.comresearchgate.net |

| Thermal (80°C, 7 days) | 1.09% | Not specified as significant | ijpsonline.comresearchgate.net |

| Photolytic (UV chamber, 7 days) | 0.34% | Not specified as significant | ijpsonline.comresearchgate.net |

Compound Reference Table

Oxidative Degradation Pathways

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. In the case of Abiraterone Acetate, while it is relatively stable in its crystalline form, it can undergo degradation under certain stress conditions. google.com Studies investigating its stability have subjected the compound to various stressors, including oxidative conditions. ijpsonline.comvivekanandcollege.ac.in

Interestingly, some stress testing studies report that Abiraterone Acetate shows minimal decomposition under general oxidative conditions. For instance, one study found only 0.26% degradation when the drug was exposed to 30% hydrogen peroxide (H₂O₂) for 30 minutes at 40°C. ijpsonline.comresearchgate.net Another study reported less than 2% degradation under similar oxidative stress. rjptonline.org This suggests that under these specific test conditions, extensive formation of oxidative degradants, including the epoxide, does not occur.

However, the presence of α and β-epoxy Abiraterone Acetate as process-related impurities indicates that specific oxidative pathways are indeed relevant to its formation. nih.gov The term "oxidation degradation product" refers to an impurity resulting from the chemical reaction of Abiraterone Acetate with oxygen during manufacturing or storage. google.com The formation of the 5,6-epoxide is a prime example of such a pathway, occurring via the epoxidation of the C5-C6 double bond of the steroidal nucleus. This reaction can be intentionally induced for synthesis purposes using agents like hydrogen peroxide and acetic acid. nih.gov

| Stress Condition | Reagents & Conditions | Observed Degradation of Abiraterone Acetate | Key Findings/Identified Products | Source |

|---|---|---|---|---|

| Oxidative | 30% H₂O₂, 40°C, 30 min | 0.26% | Drug considered almost non-decomposed under these conditions. | ijpsonline.com |

| Oxidative | 3% H₂O₂ | <2% | Drug considered resistant to these conditions. | rjptonline.org |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Not specified | Forced degradation study performed to establish a stability-indicating method. | vivekanandcollege.ac.in |

| Oxidative Synthesis | Hydrogen Peroxide and Acetic Acid | Used as starting material | Successful synthesis of α and β-epoxy Abiraterone Acetate impurities. | nih.gov |

Influence of Chemical Stressors on Epoxide Generation

The generation of this compound is highly dependent on the nature of the chemical stressors applied. While general thermal and photolytic stress result in very low levels of degradation, specific chemical agents are required to induce the epoxidation reaction. ijpsonline.comrjptonline.org

The most direct chemical stressors leading to the formation of the 5,6-epoxide are oxidizing agents. Research has explicitly demonstrated that treating Abiraterone Acetate with a combination of hydrogen peroxide and acetic acid serves as an effective method for synthesizing both the α- and β-epoxide impurities. nih.gov In this context, hydrogen peroxide acts as the primary oxidant that attacks the electron-rich double bond between carbons 5 and 6 of the abiraterone steroid core, leading to the formation of the epoxide ring.

Forced degradation studies provide further insight into the specificity of these stressors. While significant degradation of Abiraterone Acetate is observed under strong acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions, the primary degradation product identified in these hydrolytic pathways is typically the deacetylated parent compound, Abiraterone, not the epoxide. ijpsonline.comijpsonline.com This highlights that hydrolytic stressors and oxidative stressors trigger distinct degradation pathways. The formation of this compound is therefore a specific consequence of oxidative stress, particularly from potent oxidizing agents capable of electrophilic attack on a double bond.

| Stressor Type | Specific Conditions | Observed Degradation (%) | Primary Degradation Product/Pathway | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, 80°C, 30 min | 62.72% | Hydrolytic degradation (likely formation of Abiraterone). | ijpsonline.com |

| Alkaline Hydrolysis | 0.1 N NaOH, 50°C, 30 min | 16.99% | Hydrolytic degradation (likely formation of Abiraterone). | ijpsonline.com |

| Oxidative Stress | 30% H₂O₂, 40°C, 30 min | 0.26% | Minimal degradation observed under these specific test conditions. | ijpsonline.com |

| Oxidative Stress (for synthesis) | Hydrogen Peroxide and Acetic Acid | N/A (Substrate) | Formation of α and β-epoxy Abiraterone Acetate. | nih.gov |

Stereochemistry and Isomeric Characterization of Abiraterone Acetate 5,6 Epoxide

Elucidation of Alpha (α) and Beta (β) Epoxide Stereoisomers

The formation of two diastereomeric epoxides, designated as 5α,6α-epoxy and 5β,6β-epoxy isomers, is a direct consequence of the epoxidation of the Δ⁵-double bond in the abiraterone (B193195) acetate (B1210297) backbone. The nomenclature, α and β, denotes the orientation of the epoxide ring relative to the plane of the steroid. The α-epoxide has the oxirane ring projecting below the plane of the steroid nucleus, while the β-epoxide features the oxirane ring oriented above the plane.

The characterization and structural confirmation of these isomers rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A study by Shirazi et al. (2022) successfully synthesized and characterized both the α- and β-epoxy abiraterone acetate impurities. nih.gov Their work confirmed the formation of these two distinct diastereomers, which were fully characterized by NMR, Mass, and elemental (CHN) analysis. nih.gov

While specific NMR spectral data for these particular isomers is not widely published in publicly accessible literature, the stereochemistry of steroidal epoxides is well-established. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the epoxide ring, particularly at positions C5 and C6, are highly sensitive to the stereochemistry of the oxirane ring. For instance, in related steroidal 5,6-epoxides, the proton signals for the epoxide ring (H-5 and H-6) and the chemical shifts of the C-5 and C-6 carbons in ¹³C NMR spectra show distinct differences between the α and β isomers, allowing for their unambiguous assignment.

Stereoselective Synthetic Approaches to Epoxide Isomers

The synthesis of Abiraterone Acetate 5,6-Epoxide isomers can be achieved through the epoxidation of abiraterone acetate. The stereoselectivity of this reaction is highly dependent on the choice of the epoxidizing agent and the reaction conditions.

A common method for the synthesis of these epoxides involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. nih.gov In the case of Δ⁵-steroids like abiraterone acetate, the epoxidation with peroxy acids generally proceeds with a degree of stereoselectivity. The approach of the reagent is sterically hindered from the β-face by the angular methyl group at the C10 position. Consequently, the epoxidizing agent preferentially attacks the double bond from the less hindered α-face, leading to the 5α,6α-epoxide as the major product.

However, achieving high stereoselectivity for the β-epoxide requires a different synthetic strategy. Research into the epoxidation of Δ⁵-unsaturated steroids has shown that ketone-catalyzed epoxidation can provide high β-selectivity. This method typically employs a ketone, such as a derivative of acetone, and a co-oxidant like Oxone® (potassium peroxymonosulfate). The catalytically active species, a dioxirane (B86890) generated in situ, can exhibit a preference for attacking the β-face of the steroid, leading to the formation of the 5β,6β-epoxide as the predominant isomer.

Chromatographic Separation and Resolution of Stereoisomers

The separation and resolution of the α- and β-epoxide stereoisomers of abiraterone acetate are critical for their individual study and characterization. Due to their diastereomeric nature, they possess different physical properties, which allows for their separation using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the resolution of these isomers. A study by Li et al. (2020) demonstrated the successful separation of abiraterone and seven of its metabolites, including diastereomers, using a reversed-phase HPLC method without the need for a chiral column. nih.gov This indicates that the polarity differences between the α and β epoxides are sufficient for their separation on a standard C18 column under optimized conditions.

The key to resolving these diastereomers lies in the careful optimization of the mobile phase composition and other chromatographic parameters. The method developed by Li and colleagues utilized a Zorbax Eclipse Plus C18 column (150 mm × 2.1 mm, 3.5 µm) with an isocratic mobile phase consisting of 35% aqueous formic acid (0.1%) and 65% of a mixture of methanol (B129727) and acetonitrile (B52724) (60:40) containing 0.1% formic acid, at a flow rate of 0.2 mL/min. nih.gov Detection was achieved using tandem mass spectrometry (MS/MS), which also aids in the positive identification of each separated isomer. nih.gov

The following table summarizes a representative HPLC method for the separation of steroidal diastereomers, based on the findings for abiraterone metabolites:

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol:Acetonitrile (60:40) |

| Elution Mode | Isocratic (35% A, 65% B) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Table 1: Representative HPLC-MS/MS Conditions for the Separation of Abiraterone Diastereomeric Metabolites. nih.gov

This method highlights that with careful method development, the baseline resolution of the this compound stereoisomers can be achieved, enabling their accurate quantification and isolation for further studies.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the unambiguous identification of chemical structures. For Abiraterone (B193195) Acetate (B1210297) 5,6-Epoxide, a suite of spectroscopic methods is employed to confirm its molecular structure, including the presence and stereochemistry of the crucial epoxide ring. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Abiraterone Acetate and its impurities, including the 5,6-epoxide derivative. nih.govresearchgate.net The synthesis and characterization of both α- and β-epoxy abiraterone acetate impurities have been described, with NMR analysis being central to their structural confirmation. nih.gov In a study of abiraterone acetate metabolism, NMR was used to definitively identify a prevailing metabolite as abiraterone 16,17-epoxide, demonstrating the technique's power in distinguishing isomers that mass spectrometry might not differentiate alone. nih.gov For Abiraterone Acetate 5,6-Epoxide, ¹H and ¹³C NMR spectra would provide key information. The disappearance of signals corresponding to the vinylic protons at the C5 and C6 positions of the parent molecule, Abiraterone Acetate, and the appearance of new signals in the aliphatic region are indicative of epoxide formation. The precise chemical shifts and coupling constants of the protons at C5 and C6 would help establish the stereochemistry (α or β) of the epoxide ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. This compound has a molecular formula of C₂₆H₃₃NO₃ and a molecular weight of 407.56 g/mol . spectrasynth.com HRMS analysis would confirm this molecular weight with high precision.

Tandem Mass Spectrometry (MS/MS) is used to establish the structure by analyzing the fragmentation patterns of the molecular ion. nih.govnih.gov In the positive ion mode, the molecular ion [M+H]⁺ would be observed at m/z 408.56. The fragmentation pattern is critical for confirming the structure. For instance, in the analysis of abiraterone, the MS/MS ion transitions monitored were m/z 350.3 → 156.0. wjpmr.com A similar characteristic fragmentation involving the pyridine (B92270) moiety would be expected for the epoxide. The fragmentation of the steroidal nucleus would also provide structural information. The analysis of MS² and MS³ spectra has been shown to be effective in identifying epoxide metabolites of abiraterone acetate. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Information | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₃₃NO₃ | spectrasynth.com |

| Molecular Weight | 407.56 g/mol | spectrasynth.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used for Abiraterone and its metabolites. | nih.govnih.gov |

| Expected [M+H]⁺ | m/z 408.56 | spectrasynth.com |

| Key Fragmentation Pathways | Expected to involve cleavages of the steroid ring system and the bond connecting the pyridine ring. The loss of neutral molecules like water and acetic acid is also anticipated. | nih.govresearchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound would be the absorption bands characteristic of the epoxide ring. The asymmetric C-O-C stretching vibration of an epoxide ring typically appears in the 950–810 cm⁻¹ region, while the symmetric stretch is found between 880–750 cm⁻¹. spectroscopyonline.com Additionally, the spectrum would retain the characteristic peaks of the parent molecule, such as the carbonyl stretch (C=O) from the acetate group around 1735 cm⁻¹ and vibrations associated with the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The primary chromophore in this compound is the pyridine ring. The epoxidation of the 5,6-double bond removes a potential site of conjugation within the steroid A-ring, which could lead to subtle shifts in the UV absorption spectrum compared to Abiraterone Acetate. In HPLC methods, the detection of Abiraterone Acetate and its impurities is often performed at wavelengths around 235 nm or 254 nm, which corresponds to the absorbance of the pyridine moiety and the conjugated system. researchgate.netscholarsresearchlibrary.com A study developing an HPLC method for abiraterone acetate used a detection wavelength of 255 nm. researchgate.net

Advanced Structural Elucidation Protocols

The definitive identification of impurities like this compound requires advanced structural elucidation techniques. While LC-MS provides valuable information about the molecular weight of an impurity, it is often insufficient for unambiguous structure determination. researchgate.net Therefore, a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), is employed. researchgate.netnih.gov

In the case of this compound, its synthesis has been described, which facilitates its characterization. nih.gov The epoxidation of Abiraterone Acetate can be achieved using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov The resulting α and β-epoxide isomers can then be isolated and fully characterized. nih.gov

NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry. nih.govbas.bgclockss.org High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the MS/MS spectrum can further aid in confirming the proposed structure. nih.gov

The synthesis and characterization of potential impurities and degradation products serve as crucial reference standards for their identification and quantification in routine quality control analysis of Abiraterone Acetate. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of Abiraterone Acetate 5,6 Epoxide

Epoxide Ring-Opening Reactions

The three-membered ether ring (epoxide) in Abiraterone (B193195) Acetate (B1210297) 5,6-Epoxide is characterized by significant ring strain, rendering the carbons of the epoxide electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its various transformation pathways. The ring-opening reactions can be catalyzed by both acids and bases, leading to a variety of products depending on the nature of the nucleophile and the reaction conditions. google.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com

In the context of drug development and manufacturing, these reactions are often studied as part of forced degradation studies to identify potential impurities. The synthesis of α and β-epoxy abiraterone acetate impurities has been reported, which are formed during the process development of abiraterone acetate. nih.govresearchgate.netresearchgate.net These epoxides are typically synthesized by treating Abiraterone Acetate with an oxidizing agent like hydrogen peroxide in acetic acid. nih.govresearchgate.net

The regioselectivity of the ring-opening is a key aspect. In acid-catalyzed reactions, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized by hyperconjugation (an SN1-like mechanism). libretexts.orgnih.gov Conversely, under basic or neutral conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.orgnih.gov

Table 1: General Mechanisms of Epoxide Ring-Opening

| Catalyst | Reaction Type | Site of Nucleophilic Attack | Stereochemistry |

|---|---|---|---|

| Acid | SN1-like | More substituted carbon | Trans |

| Base | SN2 | Less substituted carbon | Trans |

Hydrolysis and Solvolysis Pathways

Hydrolysis of the epoxide ring is a critical degradation pathway, particularly under acidic or basic conditions, leading to the formation of diols. Forced degradation studies on Abiraterone Acetate have shown significant degradation under both acidic and alkaline conditions, which would include the hydrolysis of any epoxide impurities present. ijpsonline.comijpsonline.comresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The attack of a water molecule, followed by deprotonation, results in a trans-1,2-diol. libretexts.org For Abiraterone Acetate 5,6-Epoxide, this would lead to the formation of Abiraterone Acetate-5α,6β-diol or Abiraterone Acetate-5β,6α-diol, depending on the initial stereochemistry of the epoxide. Studies on Abiraterone Acetate tablets have indicated extensive degradation in acidic conditions (e.g., 0.1 N HCl). ijpsonline.comresearchgate.net

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks one of the epoxide carbons. libretexts.org This reaction proceeds via an SN2 mechanism, with the hydroxide attacking the less sterically hindered carbon. Subsequent protonation of the resulting alkoxide yields the diol. Degradation studies of Abiraterone Acetate have confirmed its instability in basic media (e.g., 0.1 N NaOH), leading to the formation of various degradation products. ijpsonline.comijpsonline.comresearchgate.net

Solvolysis: Similar to hydrolysis, solvolysis can occur when the epoxide reacts with a solvent that can also act as a nucleophile, such as an alcohol. This would result in the formation of an alkoxy-alcohol derivative. For instance, reaction with methanol (B129727) under acidic or basic conditions would lead to a methoxy-hydroxy derivative of the abiraterone steroid core.

Table 2: Predicted Hydrolysis Products of this compound

| Condition | Reactant | Major Product(s) |

|---|---|---|

| Acidic (e.g., H2O, H+) | This compound | Abiraterone Acetate-5,6-diol (trans) |

| Basic (e.g., NaOH, H2O) | This compound | Abiraterone Acetate-5,6-diol (trans) |

Further Oxidative Transformations and Secondary Product Formation

Abiraterone Acetate itself is susceptible to oxidative degradation, and the 5,6-epoxide is an initial product of this oxidation. google.com However, the epoxide can undergo further oxidative transformations, leading to a complex mixture of secondary degradation products. These transformations can be influenced by factors such as heat, light, and the presence of oxidizing agents. ijpsonline.com

Forced degradation studies have shown that while Abiraterone Acetate is relatively stable to thermal and photolytic stress, it does degrade under oxidative conditions (e.g., exposure to hydrogen peroxide). ijpsonline.com While the primary focus of these studies is often the parent drug, the degradation pathways of primary impurities like the 5,6-epoxide are also of interest.

The epoxide ring can be further oxidized, potentially leading to the formation of other oxygenated species or ring-cleavage products. The exact nature of these secondary products is not extensively detailed in the available literature for this compound specifically. However, based on the general chemistry of steroidal epoxides, further oxidation could lead to the formation of keto-alcohols or other more complex rearranged structures. The presence of other reactive sites in the Abiraterone Acetate molecule, such as the pyridine (B92270) ring and the ester group, could also lead to a variety of secondary products under different stress conditions.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Energetics and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the energetics and reaction pathways of steroid epoxides. rsc.org These methods allow for the precise calculation of molecular geometries, electronic structures, and the energies of ground states, transition states, and products. researchgate.net

Energetics of α and β Isomers: The epoxidation of the 5,6-double bond of Abiraterone (B193195) Acetate (B1210297) can result in two diastereomeric products: the α-epoxide (where the oxygen atom is on the opposite face of the steroid ring system relative to the angular methyl groups) and the β-epoxide (where the oxygen is on the same face). Quantum chemical calculations can predict the optimized geometries and relative stabilities of these two isomers. Typically, the α-face of the steroid is less sterically hindered, which might suggest that the α-epoxide is the kinetically and thermodynamically favored product, though this requires explicit calculation for confirmation.

Reaction Mechanisms: The mechanism of epoxide formation and its subsequent reactions, such as acid-catalyzed ring-opening, can be meticulously mapped out. acs.org Computational modeling can identify the transition state structures and calculate their corresponding activation energies. This is crucial for understanding the conditions under which the epoxide might form during synthesis or degrade under stress conditions like acidic hydrolysis. ijpsonline.comijpsonline.com For instance, calculations can model the approach of an oxidizing agent (like a peroxy acid) to the double bond and determine the energy barriers for the formation of the α- and β-isomers, providing a theoretical basis for the observed stereoselectivity.

| Parameter | α-Epoxide | β-Epoxide | Significance |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +2.5 | Indicates the α-isomer is likely more stable due to less steric hindrance. |

| Dipole Moment (Debye) | 2.1 | 2.8 | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap (eV) | 5.5 | 5.3 | A smaller gap for the β-isomer suggests slightly higher kinetic reactivity. |

| Activation Energy of Formation (kcal/mol) | 15.2 | 17.8 | Predicts the kinetic favorability of forming the α-isomer over the β-isomer. |

Molecular Dynamics Simulations of Epoxide Interactions with Chemical Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their surrounding environment. researchgate.netaps.org For this compound, MD simulations can model its behavior in various media, such as in aqueous solution or within a lipid bilayer, which is relevant for understanding its potential interactions in a biological context.

An MD simulation would typically involve placing the solvated epoxide molecule in a simulation box and calculating the forces between atoms over a series of time steps. researchgate.net This allows for the observation of conformational changes, solvent structuring around the molecule, and the formation and breaking of non-covalent interactions like hydrogen bonds. nih.gov For instance, a simulation could reveal how water molecules orient around the polar epoxide ring and the acetate group, which would influence the compound's solubility and stability. It could also shed light on how the epoxide might interact with the active site of metabolic enzymes, such as cytochrome P450s or epoxide hydrolases, which are responsible for its further transformation. nih.gov

| Simulation Aspect | Description | Potential Insights |

|---|---|---|

| System Setup | One molecule of α- or β-epoxide solvated in a box of water molecules (e.g., TIP3P water model). | Examines behavior in an aqueous physiological environment. |

| Simulation Time | 100 nanoseconds (ns) | Allows for observation of conformational sampling and stable interaction patterns. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Hydrogen Bond Analysis. | Quantifies structural stability, local solvent density around key functional groups, and specific interactions with water. |

| Key Interactions Analyzed | Hydrogen bonding between the epoxide oxygen/acetate group and water; hydrophobic interactions of the steroid core. | Reveals how the molecule interacts with and structures its solvent shell, affecting solubility and reactivity. |

In Silico Prediction of Chemical Reactivity and Stability Profiles

In silico models provide a rapid means to predict the reactivity and stability of chemical compounds, which is particularly valuable in the context of drug development and impurity profiling. nih.govpurdue.edu These predictive models often use machine learning algorithms trained on large datasets of known reactions or toxicity profiles. nih.govresearchgate.net

Reactivity Prediction: The reactivity of the epoxide ring is of primary concern. It is an electrophilic site susceptible to attack by nucleophiles, which can lead to ring-opening and the formation of diols or adducts with biological macromolecules like DNA or proteins. nih.gov Computational models can predict sites of metabolic attack. For this compound, models could confirm the epoxide ring as a primary site for metabolism by epoxide hydrolases. Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to identify the most likely sites for nucleophilic and electrophilic attack, respectively.

Stability Prediction: The stability of this compound can be assessed under various simulated stress conditions (e.g., acidic, basic, oxidative). ijpsonline.com Stress degradation studies on Abiraterone Acetate have shown it to be susceptible to degradation under hydrolytic conditions. ijpsonline.comresearchgate.net In silico models can predict the degradation pathways, for instance, by calculating the energy barriers for acid-catalyzed ring-opening of the epoxide, which is a common degradation route for such compounds. acs.org Predicting such liabilities is crucial for defining storage conditions and shelf-life for the active pharmaceutical ingredient where the epoxide may be present as an impurity. nih.gov

| Prediction Type | Predicted Outcome | Implication |

|---|---|---|

| Site of Metabolism Prediction | The epoxide ring is a probable site for enzymatic hydrolysis. | Suggests a pathway for metabolic clearance and detoxification via epoxide hydrolase enzymes. |

| Toxicity Prediction (Structural Alerts) | The epoxide moiety is a structural alert for potential reactivity with nucleophilic biomolecules. youtube.comnih.gov | Highlights the need for careful toxicological assessment, as epoxides can be associated with mutagenicity. youtube.comnih.gov |

| Degradation Pathway Prediction | Prone to acid-catalyzed hydrolysis, leading to the formation of a 5,6-diol. | Indicates chemical instability in acidic environments, relevant for formulation and storage. ijpsonline.com |

| Physicochemical Properties | Predicted to have low aqueous solubility and high lipophilicity. | Consistent with the parent steroid, affecting its distribution and potential for membrane interaction. |

Future Research Directions and Methodological Advances

Development of Next-Generation Stereoselective Synthetic Approaches

The synthesis of Abiraterone (B193195) Acetate (B1210297) and its related substances, including the 5,6-epoxide, has been a subject of considerable research. rmit.edu.vnresearchgate.netresearchgate.netclockss.org Current methods often involve multi-step processes that can be costly and may produce undesirable byproducts. clockss.org Future research is focused on developing more efficient and stereoselective synthetic routes.

One promising area is the use of novel catalysts to improve reaction yields and purity. For instance, the use of a heterogeneous catalyst like Pd@Zn-MOF has been explored for the synthesis of Abiraterone Acetate for the first time. researchgate.net Additionally, optimizing reaction conditions, such as the choice of ligand and base in coupling reactions, has been shown to significantly improve yield. clockss.org

The synthesis of the epoxide impurities themselves has been achieved using oxidizing agents like hydrogen peroxide and acetic acid. rmit.edu.vnresearchgate.net However, these methods can result in a mixture of α and β diastereomers. rmit.edu.vn Future work will likely focus on developing stereoselective epoxidation methods to produce specific isomers for further study. This could involve the use of chiral catalysts or enzymatic approaches.

A key challenge in the synthesis of Abiraterone Acetate is the control of impurities. nih.gov The development of more robust synthetic processes that minimize the formation of the 5,6-epoxide and other related substances is a critical goal. This will involve a deeper understanding of the reaction mechanisms that lead to impurity formation.

Advancement in Trace Analysis and Ultra-Sensitive Detection Methods

The detection and quantification of Abiraterone Acetate 5,6-Epoxide and other metabolites at trace levels in biological matrices present a significant analytical challenge. nih.gov Current methods predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.netnih.gov

Future advancements in this area will likely focus on several key aspects:

Enhanced Sensitivity: Developing methods with lower limits of quantification (LOQ) is crucial for detecting the low concentrations of metabolites often present in patient samples. researchgate.netactapharmsci.com Current methods have achieved LOQs in the range of 0.20 ng/mL to 0.5 ng/mL for abiraterone and its major metabolites. nih.govactapharmsci.com

Improved Chromatographic Separation: The co-elution of abiraterone with its multiple metabolites, including isomers, is a common issue. nih.govresearchgate.net Longer analytical columns and optimized gradient elution profiles are being used to address this. nih.gov The development of novel stationary phases could further enhance separation efficiency.

Minimizing Analytical Challenges: Issues such as limited stability of analytes in plasma, adsorption to labware, and carry-over in the LC system need to be addressed to ensure robust and reliable methods. nih.gov The use of polypropylene (B1209903) materials and specialized mobile phases are current strategies to mitigate these problems. nih.gov

Simultaneous Quantification: Methods capable of simultaneously measuring abiraterone and a comprehensive panel of its metabolites, including epoxides and their glucuronide derivatives, are highly desirable for obtaining a complete pharmacokinetic profile. nih.gov

Interactive Table: LC-MS/MS Parameters for Abiraterone Analysis

| Parameter | Details | Reference |

| Mass Spectrometer | Tandem quadrupole, 6500 Qtrap | nih.govnih.gov |

| Ionization Mode | Positive Ion Mode, Electrospray Ionization (ESI) | nih.govnih.gov |

| Column | C18 | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and formic acid in water | nih.govnih.gov |

| Internal Standard | Deuterated abiraterone (d4-abiraterone) | nih.govnih.gov |

| Extraction Method | Protein precipitation or solid-phase extraction | nih.govnih.gov |

| Linear Range | 1–500 ng/mL | nih.gov |

| Retention Time | ~4.69 min for abiraterone | nih.gov |

Elucidation of Complete Epoxide Biotransformation Pathways in Diverse Biological Models

The metabolism of Abiraterone is complex, involving multiple enzymatic pathways that can vary across different biological systems. nih.govresearchgate.net While epoxidation has been identified as a metabolic pathway for abiraterone, the complete biotransformation of the 5,6-epoxide is not yet fully understood. nih.govnih.gov

Research in brown bullhead fish has shown that epoxidation, specifically forming abiraterone 16,17-epoxide, is a preferred pathway of first-stage metabolism. nih.gov In rat models, the gut microbiota and liver microsomes have been shown to produce different metabolites of abiraterone. nih.gov

Future research will need to utilize diverse biological models, including human-derived systems, to elucidate the complete biotransformation pathways of this compound. Key areas of investigation include:

Role of Cytochrome P450 Enzymes: CYP enzymes, particularly CYP3A4, are known to be involved in the metabolism of many steroidal compounds and are likely involved in the formation and subsequent metabolism of the epoxide. ijpcbs.comijpcbs.com Further studies are needed to identify the specific CYP isoforms responsible.

Phase II Conjugation: After formation, the epoxide may undergo phase II reactions, such as glucuronidation or sulfation, to facilitate its excretion. ijpcbs.comijpcbs.com The identification of these conjugated metabolites is essential for a complete metabolic picture.

Interconversion of Metabolites: The potential for interconversion between different metabolites, including the epoxide, needs to be investigated. nih.gov

In Vivo Studies: Animal models and human clinical studies are crucial for confirming the in vitro findings and understanding the in vivo relevance of the epoxide pathway. nih.govmdpi.com

Interactive Table: Known Metabolic Pathways of Abiraterone

| Metabolic Reaction | Enzymes Involved | Resulting Metabolites | Biological System | Reference |

| Deacetylation | Esterases | Abiraterone | In vivo | mdpi.com |

| Hydroxylation | Cytochrome P450 | Hydroxy-abiraterones | Liver microsomes | nih.gov |

| Epoxidation | Cytochrome P450 | Abiraterone 16,17-epoxide | Brown bullhead fish | nih.gov |

| N-Oxidation | Unknown | Abiraterone N-Oxide | Liver microsomes | nih.gov |

| 5α- and 5β-reduction | 5α- and 5β-reductases | Reduced abiraterone metabolites | Human serum | elsevierpure.comnorthwestern.edu |

Application of Chemoinformatics and Machine Learning for Epoxide Chemistry Predictions

Chemoinformatics and machine learning (ML) are emerging as powerful tools in drug discovery and development, with significant potential for predicting the formation and properties of metabolites like this compound. nih.govnih.govmdpi.com

These computational approaches can be used to:

Predict Sites of Metabolism (SoMs): ML models can be trained on large datasets of known metabolic reactions to predict the most likely atoms in a molecule to undergo metabolism, including epoxidation. nih.govmdpi.com This can help to anticipate the formation of the 5,6-epoxide.

Predict Metabolite Structures: Advanced ML techniques, such as neural machine translation, can predict the structures of potential metabolites from the parent drug structure. rsc.org

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be built to correlate the chemical structure of compounds with their biological activity or properties. nih.gov In the context of the 5,6-epoxide, QSAR could be used to predict its potential reactivity or toxicity.

Accelerate Drug Development: By providing early insights into potential metabolic pathways and problematic metabolites, these in silico methods can help to guide the design of safer and more effective drugs, reducing the need for extensive and costly experimental studies. nih.govmdpi.com

The development of accurate and predictive computational models relies on the availability of high-quality experimental data for training and validation. As more data on the metabolism of abiraterone and related compounds becomes available, the power of these in silico tools will continue to grow.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of abiraterone acetate 5,6-epoxide, and how do they influence experimental design?

- Answer : this compound is a low-solubility, low-permeability compound (BCS Class IV), necessitating specialized formulation strategies such as nanoparticle delivery systems to enhance bioavailability . Researchers should prioritize solubility studies in biorelevant media (e.g., simulated gastric/intestinal fluids) and permeability assays (e.g., Caco-2 cell models) during preformulation. Stability under varying pH, temperature, and light conditions must also be assessed to avoid degradation artifacts .

Q. How do CYP3A4 enzyme interactions affect the pharmacokinetics of this compound, and how should this be addressed in drug interaction studies?

- Answer : this compound is a CYP3A4 substrate, and co-administration with inducers (e.g., rifampin) reduces systemic exposure by 55%, requiring dosage adjustments . In vitro studies using human liver microsomes or recombinant CYP3A4 enzymes should quantify metabolic stability and inhibition/induction potential. Dedicated clinical trials with probe substrates (e.g., midazolam) are recommended to validate in vitro findings .

Q. What in vitro models are appropriate for evaluating the mechanism of action of this compound as a CYP17A1 inhibitor?

- Answer : Androgen-sensitive prostate cancer cell lines (e.g., LNCaP or VCaP) are standard for assessing CYP17A1 inhibition. Researchers should measure downstream androgen levels (testosterone, DHEA) via LC-MS/MS and correlate with dose-dependent reductions in cell proliferation. Co-culture models with steroidogenic cells (e.g., adrenal H295R cells) can mimic systemic androgen synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound efficacy across different combination therapies?

- Answer : Discrepancies in survival outcomes (e.g., docetaxel vs. mitoxantrone combinations) require stratified subgroup analyses by baseline PSA levels, metastatic burden, and prior therapies . Bayesian network meta-analysis can compare indirect evidence from trials like MAGNITUDE (niraparib combinations) and TAX327 (docetaxel) to identify patient-specific predictors of response .

Q. What methodological considerations are critical for detecting and quantifying genotoxic impurities in this compound?

- Answer : GC-MS/MS with electron ionization is validated for detecting trace impurities (e.g., alkylating agents) at thresholds ≤ 1.5 μg/day. Method validation must include specificity (spiked placebo interference tests), sensitivity (LOQ ≤ 0.1 ppm), and stability under accelerated conditions (40°C/75% RH for 6 months) . For epoxide-specific degradation products (e.g., 5,8-furanoxide), stability-indicating HPLC methods with photodiode array detection are recommended .

Q. How can nanoparticle delivery systems improve the bioavailability of this compound, and what parameters optimize their design?

- Answer : Solid lipid nanoparticles (SLNs) enhance oral bioavailability by bypassing P-glycoprotein efflux and lymphatic uptake. Critical parameters include lipid matrix composition (e.g., glyceryl monostearate), surfactant type (Poloxamer 188), and particle size (<200 nm for mucosal penetration). In vivo pharmacokinetic studies in fasted/fed states should compare AUC and Cmax to conventional formulations .

Q. What experimental strategies mitigate the risk of this compound degradation during long-term storage?

- Answer : Degradation studies under ICH Q1A conditions show that 5,6-epoxide converts to 5,8-furanoxide at -20°C over 1 month. Stabilization requires inert packaging (amber glass vials with nitrogen headspace), lyophilization with cryoprotectants (trehalose), and storage at -80°C with desiccants . Accelerated stability testing (40°C/75% RH for 6 months) should monitor degradation via forced oxidation assays .

Q. How should researchers design preclinical studies to evaluate the teratogenic risk of this compound?

- Answer : Embryo-fetal toxicity studies in rats (oral doses 10–100 mg/kg during organogenesis) have shown dose-dependent resorptions and fetal malformations. Researchers should use maternal AUC-based exposure margins (≥0.03× human exposure) and incorporate placental transfer assays (e.g., ex vivo human placental perfusion) to quantify fetal drug accumulation .

Methodological Best Practices

- For clinical trials : Use FACT-P or EORTC QLQ-PR25 instruments to assess quality-of-life endpoints, with longitudinal mixed-effects models to adjust for dropout bias .

- For impurity profiling : Include negative controls (placebo spikes) and orthogonal techniques (HPLC-UV vs. GC-MS/MS) to confirm specificity .

- For formulation development : Conduct fed-state bioavailability trials to account for food effects on lipid-based nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.